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C.I. Acid yellow 3

Cat. No.: B1669019
CAS No.: 8004-92-0
M. Wt: 477.4 g/mol
InChI Key: FZUOVNMHEAPVBW-UHFFFAOYSA-L
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Description

Historical Trajectories and Industrial Context of Acid Yellow 3

Quinoline (B57606) Yellow, a class of synthetic dyes, emerged in the late 19th century, with the first synthesis of its base molecule, Quinoline Yellow SS (Spirit Soluble), described in 1878. wikipedia.org A bright greenish-yellow dye, it was discovered by Jacobsen in 1882. mfa.org As part of the broader category of acid dyes, quinoline-based colorants became significant for their ability to produce vibrant and lasting hues on protein fibers. vipulorganics.com Acid dyes are water-soluble anionic dyes that are applied from an acidic dyebath, which facilitates their bonding to materials like wool, silk, and later, synthetic fibers such as nylon. vipulorganics.commacsenlab.com The unique chemical structure of these fibers provides sites for the dye molecules to attach through ionic and hydrogen bonds, resulting in intense and relatively fast colors. vipulorganics.com The introduction of Quinoline Yellow provided dyers with a valuable addition to the yellow color space, finding application in the dyeing of wool, silk, and leather. mfa.orgmacsenlab.com

The evolution of Acid Yellow 3 is fundamentally linked to the need for a water-soluble version of the original Quinoline Yellow dye. The initial form, known as Quinoline Yellow SS (C.I. Solvent Yellow 33), is insoluble in water and soluble in nonpolar organic solvents. wikipedia.orgchemeurope.com To make it suitable for textile dyeing in aqueous baths, the spirit-soluble base is sulfonated. wikipedia.org This chemical process introduces sulfonic acid groups (-SO₃H) into the molecule, creating the water-soluble (WS) form, which is designated as C.I. Acid Yellow 3. wikipedia.orgworlddyevariety.comwikipedia.org

The manufacturing process involves the sulfonation of Quinoline Yellow SS, which itself is prepared by the fusion of quinaldine (B1664567) and phthalic anhydride. wikipedia.orgworlddyevariety.com The resulting product, Acid Yellow 3, is not a single chemical entity but rather a mixture of the sodium salts of mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione. chemeurope.comwikipedia.orgeuropa.eu The disulfonated form is typically the principal component. wikipedia.org

Initially used for textiles like wool and silk, the applications of Acid Yellow 3 have expanded significantly over time. mfa.orgmacsenlab.com Due to its bright, consistent yellow color and water solubility, it was adopted by the cosmetic and pharmaceutical industries. cosmileeurope.eumedchemexpress.com In the United States and Europe, it is known as D&C Yellow No. 10 and C.I. 47005, respectively, and is used in non-oxidative hair coloring products and other cosmetics. wikipedia.orgeuropa.eucosmileeurope.eu In some jurisdictions, it is also permitted as a food colorant, where it is designated as E104. wikipedia.orgcosmileeurope.eu

The identification of dyes in historical artifacts is a critical task for understanding past technologies, trade routes, and cultural practices. tandfonline.comnih.gov Analyzing colorants like Acid Yellow 3 in historical textiles requires sophisticated analytical methods, which can be broadly categorized as non-invasive and invasive. researchgate.netmdpi.com

Non-invasive techniques analyze the object directly without the need for physical sampling. These include spectroscopic methods such as Fiber Optics Reflectance Spectroscopy (FORS) and Raman spectroscopy, which can provide preliminary identification of colorants. nih.govresearchgate.netmdpi.com

Invasive methods, while requiring a micro-sample to be removed from the object, offer more detailed and definitive chemical information. mdpi.com High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or a mass spectrometry (MS) detector, is a cornerstone of historical dye analysis. nih.govnih.govnih.gov HPLC separates the complex mixture of compounds present in the dye extract, allowing for the identification of specific chromophores that can pinpoint the dye's source. nih.gov

A crucial step in the analysis of mordant and acid dyes from historical textiles is the extraction of the dye molecules from the fibers. This often involves treatment with an acid to break the bonds between the dye, mordant, and fiber. researchgate.net Various extraction protocols have been developed using different acids, such as hydrochloric acid (HCl), formic acid, and trifluoroacetic acid (TFA), with milder methods being preferred to prevent the degradation of glycosidic components found in many natural dyes. nih.govresearchgate.netresearchgate.net The development of ambient mass spectrometry techniques like Desorption Electrospray Ionization (DESI-MS) represents a minimally invasive approach, bridging the gap by allowing for direct analysis of the fiber surface with high sensitivity. mdpi.com

Nomenclature and Chemical Classification of Acid Yellow 3

Acid Yellow 3 is a synthetic dye belonging to the quinophthalone class. macsenlab.com It is classified as an acid dye due to its anionic nature and application from an acidic medium. vipulorganics.com The compound is not a single substance but a mixture of sulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. europa.eu Its high water solubility is conferred by the presence of sulfonate groups. wikipedia.org

The various names and identifiers for Acid Yellow 3 reflect its wide range of applications in different industries.

Interactive Table: Nomenclature of Acid Yellow 3

Identifier Type Identifier
C.I. Name Acid Yellow 3
C.I. Number 47005
CAS Number 8004-92-0
EC Number 305-897-5
IUPAC Name disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
Common Synonyms Quinoline Yellow WS, Food Yellow 13, Japan Yellow 203
Cosmetic Name (US) D&C Yellow No. 10

| Food Additive (EU) | E104 |

Data sourced from mfa.orgchemeurope.comworlddyevariety.comwikipedia.orgeuropa.eucosmileeurope.eu

The key chemical properties of Acid Yellow 3 are summarized below.

Interactive Table: Chemical and Physical Properties of Acid Yellow 3

Property Value
Chemical Formula C₁₈H₉NNa₂O₈S₂ (for the disulfonate)
Molar Mass 477.38 g/mol (for the disulfonate)
Appearance Greenish-yellow powder
Solubility Soluble in water

| Molecular Structure | Quinoline |

Data sourced from mfa.orgchemeurope.comworlddyevariety.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9NNa2O8S2 B1669019 C.I. Acid yellow 3 CAS No. 8004-92-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOVNMHEAPVBW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873122
Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL
Record name D&C Yellow No. 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

8004-92-0, 1803038-62-1
Record name C.I. Food Yellow 13
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Record name Quinoline Yellow WS
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Record name C.I. Acid Yellow 3
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Record name Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
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Record name C.I. Acid Yellow 3
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Chemical Pathways of Acid Yellow 3

Industrial Synthesis Routes of Acid Yellow 3

The traditional and most common industrial route for manufacturing Acid Yellow 3 involves two key chemical transformations: a condensation reaction to form the basic quinophthalone structure and a subsequent sulfonation process.

The precursor to Acid Yellow 3 is 2-(2-quinolyl)-1,3-indandione, also known as Quinoline (B57606) Yellow SS or Quinophthalone. fao.org This compound is synthesized via a condensation reaction between quinaldine (B1664567) and phthalic anhydride. wikipedia.org This reaction, first described in 1878, involves the fusion of the two reactants at elevated temperatures. wikipedia.org

Several methods exist for this condensation, differing in reaction medium and catalysts. One approach involves the liquid-phase interaction of quinaldine and phthalic anhydride in a high-boiling solvent such as dichlorobenzene at temperatures ranging from 180-200°C. google.com However, this method has drawbacks, including long reaction times and the use of a toxic and costly solvent. google.com Another method employs the solid-phase interaction of the reactants, sometimes in the presence of a catalyst like zinc chloride, at temperatures between 182-187°C. google.com A more advanced patented process involves heating a mixture of quinaldine and phthalic anhydride with a gradual temperature increase from 190-195°C to 215-220°C over 4 to 5 hours, which distills off the water formed during the reaction. google.com

The table below summarizes various reported conditions for the condensation reaction.

Method Reactants Solvent/Catalyst Temperature Duration Reference
Liquid-PhaseQuinaldine, Phthalic AnhydrideDichlorobenzene180-200°CAt least 10 hours google.com
Solid-PhaseQuinaldine, Phthalic AnhydrideZinc Chloride182-187°CNot Specified google.com
Solid-Phase (Improved)Quinaldine, Phthalic AnhydrideNone specified190°C to 220°C (gradual increase)4 to 5 hours google.com
Solvent-PromotedSulfonated Quinaldine Derivative, Phthalic AnhydrideDimethylformamide (DMF)175-185°C5 to 24 hours google.com

This table presents a summary of different industrial methodologies for the synthesis of the Quinophthalone precursor.

To convert the water-insoluble Quinoline Yellow SS into the water-soluble Acid Yellow 3, a sulfonation process is employed. Sulfonation is a critical chemical process that introduces sulfonic acid (-SO₃H) groups into the organic molecule, significantly increasing its polarity and water solubility. exiraso.comscimplify.com This property is essential for its application as an acid dye.

In the manufacturing of Acid Yellow 3, the Quinophthalone intermediate is treated with a strong sulfonating agent, typically oleum (fuming sulfuric acid). google.com The reaction results in the addition of sulfonic acid groups to the quinoline part of the molecule. The final product is not a single compound but rather a mixture consisting predominantly of the sodium salts of the disulfonated derivative of 2-(2-quinolyl)-1,3-indandione, with smaller amounts of monosulfonated and trisulfonated products. fao.org

The degree of sulfonation can be controlled by reaction conditions such as temperature, reaction time, and the concentration of sulfur trioxide in the oleum. These factors determine the final properties of the dye, including its exact shade and solubility.

Parameter Description Reference
Starting Material Quinophthalone (Quinoline Yellow SS) google.com
Sulfonating Agent Oleum (Fuming Sulfuric Acid) google.com
Reaction Type Electrophilic Aromatic Substitution scimplify.com
Product Mixture of mono-, di-, and trisulfonic acids of Quinophthalone fao.org
Purpose To introduce sulfonic acid (-SO₃H) groups, rendering the dye water-soluble exiraso.com

This table outlines the key aspects of the sulfonation process used to manufacture Acid Yellow 3.

Advancements in Clean Production Processes for Acid Yellow 3

Efforts to develop cleaner and more efficient production methods for Acid Yellow 3 have focused on minimizing waste, avoiding hazardous materials, and reducing reaction times. A significant advancement is the development of a solid-phase synthesis for the Quinophthalone precursor, which eliminates the need for toxic and expensive solvents like dichlorobenzene. google.com

The traditional liquid-phase process in dichlorobenzene is lengthy and poses environmental and occupational health risks. google.com In contrast, the solvent-free, solid-phase method involves heating the reactants directly. An optimized version of this process uses a programmed temperature ramp-up, which improves efficiency and yield. google.com This method is not only more environmentally benign but also more economical due to the elimination of the solvent and a reduction in process time from over 10 hours to approximately 4-5 hours. google.com

Feature Traditional Liquid-Phase Process Advanced Solid-Phase Process Advantage of Advanced Process Reference
Solvent DichlorobenzeneNoneEliminates toxic and expensive solvent google.com
Reaction Time ≥ 10 hours4 - 5 hoursIncreased throughput, reduced energy consumption google.com
Waste Generation Solvent recovery/disposal requiredNo solvent wasteReduced environmental impact and cost google.com
Process Complexity Higher (solvent handling and recovery)Lower (direct reaction)Simpler, more economical process google.com

This table compares the traditional liquid-phase synthesis with the advanced solid-phase method, highlighting the environmental and efficiency benefits of the newer process.

Environmental Fate and Remediation of Acid Yellow 3

Degradation Mechanisms of Acid Yellow 3

The breakdown of Acid Yellow 3 can be achieved through several methods, primarily categorized into photolytic degradation and advanced oxidation processes.

Photolytic Degradation of Acid Yellow 3

Photolytic degradation involves the breakdown of chemical compounds by light energy. While direct photolysis of some dyes can occur, the process is often slow. The efficiency of photolytic degradation of dyes like Acid Yellow 3 can be significantly influenced by various factors. For some dyes, photodiscoloration can result from processes other than complete mineralization, such as adsorption or reduction to a colorless form. researchgate.net

Advanced Oxidation Processes (AOPs) for Acid Yellow 3 Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are considered highly effective for treating wastewater containing recalcitrant organic compounds like dyes. wikipedia.orgmdpi.com AOPs can significantly reduce the chemical oxygen demand (COD) and total organic carbon (TOC) of the treated water. wikipedia.org Common AOPs include photocatalysis, ozonation, and Fenton processes. wikipedia.orgmdpi.com For instance, studies on similar acid dyes, like Acid Yellow 11, have shown that processes like ozonation (O3) and UV-assisted ozonation can achieve over 99% decolorization. tandfonline.comresearchgate.net

Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst and a light source to generate reactive oxygen species (ROS), which then degrade organic pollutants. researchgate.net Titanium dioxide (TiO2) is a widely used photocatalyst due to its high reactivity, low cost, and non-toxic nature. youtube.com Other materials, such as Niobium pentoxide (Nb2O5), have also gained attention for their photocatalytic capabilities. units.it

The efficiency of photocatalytic degradation is influenced by several parameters, including the type and amount of catalyst, the initial concentration of the dye, the pH of the solution, and the intensity of the light source. researchgate.netcapes.gov.br For example, in the degradation of Acid Yellow 23, a related azo dye, the process was found to follow Langmuir-Hinshelwood kinetics, with the rate constants being dependent on light intensity. capes.gov.brnih.gov

Niobium Pentoxide (Nb2O5) Composites: Nb2O5-based photocatalysts have shown promise in various photocatalytic applications. units.it Composites of Nb2O5 with other materials, such as silver phosphate (B84403) (Ag3PO4), can enhance photocatalytic activity under visible light. researchgate.netmdpi.com These composites can exhibit faster degradation rates compared to their individual components. mdpi.com The enhanced performance is often attributed to improved charge separation and stability. mdpi.comrsc.org For instance, an Ag3PO4/Nb2O5 composite demonstrated a faster degradation rate for methyl orange compared to Ag3PO4 alone and maintained its activity for several cycles. researchgate.netmdpi.com The primary reactive species in such systems are often identified as holes (h+) and superoxide (B77818) radicals (•O2-). researchgate.net

Titanium Dioxide (TiO2): TiO2 is a benchmark photocatalyst for the degradation of various organic pollutants, including dyes. youtube.comrsc.org Its anatase crystalline phase is generally considered the most photocatalytically active. nih.gov The photocatalytic efficiency of TiO2 can be enhanced by doping it with other elements or by creating composites. For example, vanadium-doped TiO2 has been shown to achieve complete degradation of Acid Yellow 36 in a shorter time compared to undoped TiO2 under visible light. electrochemsci.org Similarly, lanthanum-doped TiO2 nanocomposites have demonstrated superior photocatalytic activity for the degradation of Brilliant Yellow dye compared to pure TiO2. iosrjournals.org Green synthesis methods for TiO2 nanoparticles, using plant extracts, have also been explored for the degradation of dyes like Acid Yellow 25. uobaghdad.edu.iq

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon irradiation with light of sufficient energy (equal to or greater than its band gap). youtube.com These charge carriers then initiate a series of redox reactions.

Excitation: When a semiconductor photocatalyst, such as TiO2, absorbs a photon of light with energy greater than its band gap, an electron (e-) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a hole (h+) in the VB. youtube.comyoutube.com

Generation of Reactive Oxygen Species (ROS):

The holes (h+) in the VB are powerful oxidizing agents and can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). acs.orgmdpi.com

The electrons (e-) in the CB can react with molecular oxygen (O2) to form superoxide radical anions (•O2-). acs.org These can further react to produce other ROS, including hydroxyl radicals. youtube.com

Dye Degradation: The generated hydroxyl radicals and other ROS are highly reactive and non-selective, enabling them to attack and degrade the complex organic molecules of the dye. acs.orgepa.gov This degradation process typically involves the breakdown of the chromophoric groups responsible for the color, leading to decolorization, and can ultimately result in the complete mineralization of the dye into simpler, non-toxic inorganic compounds like carbon dioxide (CO2) and water (H2O). researchgate.netwikipedia.org

In some cases, a process called dye sensitization can also occur, where the dye itself absorbs light and then transfers an electron to the conduction band of the photocatalyst, initiating the degradation process. youtube.comepa.gov

Research is continuously focused on developing new and more efficient photocatalytic materials to enhance the degradation of dyes like Acid Yellow 3. This includes the synthesis of novel composites and the modification of existing catalysts.

Composite Materials: Combining different semiconductor materials to form heterojunctions is a common strategy to improve photocatalytic efficiency. For example, ZrO2-CeO2 hollow spheres have been used for the photocatalytic degradation of Acid Yellow 17, demonstrating significant dye removal. deswater.com Similarly, composites of TiO2 with hydroxyapatite (B223615) and copper oxide have been investigated for the degradation of Acid Yellow 36. nih.gov The development of three-dimensional covalent organic frameworks (COFs) with porphyrin units has also shown high photocatalytic activity for dye degradation due to their abundance of active sites. acs.org

Doped Materials: Doping semiconductor materials with certain elements can alter their electronic and optical properties, leading to enhanced photocatalytic performance. For instance, nitrogen-doped zirconium dioxide (N-ZrO2) has shown higher photocatalytic activity for the degradation of amaranth (B1665344) dye under both UV and visible light compared to undoped ZrO2. nih.gov The enhancement is attributed to a narrowed band gap and increased surface area. nih.gov

Novel Phases and Structures: The synthesis of novel crystalline phases of materials can also lead to improved photocatalytic properties. For example, a novel phase of gadolinium tantalate (GdTaO4) has demonstrated efficient photocatalytic degradation of methyl orange under visible light. nih.gov

The table below summarizes the performance of some novel photocatalytic materials in the degradation of various dyes.

PhotocatalystTarget DyeDegradation EfficiencyLight SourceReference
N-doped ZrO2Amaranth67.2%Visible Light nih.gov
ZrO2-CeO2Acid Yellow 1788%UV/Visible deswater.com
GdTaO4Methyl OrangeHighVisible Light nih.gov
Ag3PO4/Nb2O5Methyl Orange96%Visible Light mdpi.com
V-doped TiO2Acid Yellow 36100%Visible Light electrochemsci.org

Understanding the kinetics and mechanisms of photocatalytic degradation is essential for optimizing the process.

Kinetic Models: The degradation of dyes often follows pseudo-first-order kinetics. acs.org However, in some cases, like the degradation of Acid Yellow 11, a pseudo-second-order model provides a better fit. tandfonline.com The Langmuir-Hinshelwood model is also frequently used to describe the relationship between the initial dye concentration and the degradation rate. capes.gov.brnih.gov

Mechanistic Investigations: Identifying the primary reactive species involved in the degradation process is a key aspect of mechanistic studies. This is often done using scavenger experiments. For example, in the degradation of methyl orange using an Ag3PO4/Nb2O5 photocatalyst, holes (h+) and superoxide radicals (•O2-) were identified as the main active species. mdpi.com In the degradation of two azo dyes, Metanil Yellow and Orange II, using iron oxide nanoparticles, hydroxyl radicals were found to be responsible for the degradation. acs.org

The table below presents kinetic data for the photocatalytic degradation of various dyes.

DyePhotocatalystKinetic ModelRate ConstantReference
Acid Yellow 23ZnOLangmuir-HinshelwoodDependent on light intensity capes.gov.brnih.gov
Acid Yellow 11O3/UVPseudo-second-orderNot specified tandfonline.com
Metanil YellowIron Oxide NanoparticlesPseudo-first-orderNot specified acs.org
Quinoline (B57606) YellowAg3PO4Pseudo-first-order0.094 min⁻¹ (at pH 7) mdpi.com
Oxidation of Acid Yellow 3 with Hydrogen Peroxide

The oxidation of Acid Yellow 3 using hydrogen peroxide (H₂O₂) is a chemical degradation method investigated for its potential to decolorize and break down this persistent dye molecule. The process relies on the oxidizing power of H₂O₂, which can be influenced by various factors to enhance its efficiency. The degradation of Acid Yellow 3 in the presence of certain catalysts like zinc oxide (ZnO) and iron-doped zinc oxide (Fe-ZnO) has been shown to follow first-order kinetics. researchgate.net The addition of H₂O₂ can significantly increase the rate of photocatalytic degradation, which is attributed to the generation of highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net

The kinetics of Acid Yellow 3 oxidation by hydrogen peroxide are significantly affected by the pH and temperature of the solution. Research on the degradation of a disazo dye, Acid Yellow 3, using Fenton's reagent (a source of hydroxyl radicals from H₂O₂) demonstrated a strong pH dependence. core.ac.uk The degradation efficiency is generally highest in acidic conditions, typically around pH 3. core.ac.ukajol.info For instance, in the Fenton-like degradation of a similar dye, Acid Yellow 17, the highest degradation percentage (83%) was achieved at pH 3.0. ajol.info This is because the generation of hydroxyl radicals is most favorable at this pH. ajol.infoijcce.ac.ir At higher pH values, the efficiency tends to decrease.

Temperature also plays a crucial role. Studies on the photocatalytic degradation of Acid Yellow-3 have shown that the rate of degradation increases with a rise in temperature up to an optimal point, often around 50°C. researchgate.netresearchgate.net Beyond this temperature, the efficiency may decline. The degradation of Acid Yellow 17 by a Fenton-like process showed that the pseudo-first-order rate constant increased with temperature, from 0.0385 min⁻¹ at 298 K to 0.0426 min⁻¹ at 318 K. ajol.info

Table 1: Influence of pH and Temperature on Azo Dye Degradation

DyeOxidation ProcessParameterValueResultReference
Acid Yellow 3Fenton DegradationpH2.5 - 4.0Degradation is highly pH-dependent. core.ac.uk
Acid Yellow 17Fenton-likepH3.0Highest degradation (83%). ajol.info
Acid Yellow 17Photo-FentonpH3.0Maximum decolorization (88%). ijcce.ac.ir
Acid Yellow 3PhotocatalysisTemperatureUp to 50°CIncreased degradation rate. researchgate.net
Acid Yellow 17Fenton-likeTemperature298 KRate constant: 0.0385 min⁻¹ ajol.info
Acid Yellow 17Fenton-likeTemperature318 KRate constant: 0.0426 min⁻¹ ajol.info

The activation parameters for the oxidation of Acid Yellow dyes provide insight into the energy requirements and the nature of the degradation process. The activation energy (Ea) is a key parameter; a lower activation energy implies a faster reaction rate. For the photocatalytic degradation of Acid Yellow-3 using neodymium-doped zinc oxide nanoparticles (Nd-ZnO), the activation energy was calculated to be 33.7 kJ/mol, which was lower than that for pure ZnO NPs (43.8 kJ/mol), indicating enhanced catalytic activity. researchgate.net

Thermodynamic parameters such as activation enthalpy (ΔH) and entropy (ΔS) have been determined for related azo dyes. For the photo-Fenton degradation of Acid Yellow 17, the activation enthalpy was found to be 13.76 kJ/mol and the activation entropy was 0.034686 J/K. ijcce.ac.ir The positive value of ΔH* indicates that the degradation process is endothermic, meaning it requires an input of energy to proceed. researchgate.net

Table 2: Activation Parameters for Acid Yellow Dye Degradation

DyeOxidation ProcessParameterValueReference
Acid Yellow 3Photocatalysis (Nd-ZnO)Activation Energy (Ea)33.7 kJ/mol researchgate.net
Acid Yellow 3Photocatalysis (ZnO)Activation Energy (Ea)43.8 kJ/mol researchgate.net
Acid Yellow 17Photo-FentonActivation Enthalpy (ΔH)13.76 kJ/mol ijcce.ac.ir
Acid Yellow 17Photo-FentonActivation Entropy (ΔS)0.034686 J/K ijcce.ac.ir
Ozonation and UV-Assisted Ozonation for Acid Yellow 3 Analogues

Acid Yellow 3 is a major component of the dye mixture known as Quinoline Yellow. mdpi.com Therefore, studies on the degradation of Quinoline Yellow are directly relevant to the remediation of Acid Yellow 3. Ozonation (O₃) and UV-assisted ozonation (O₃/UV) are effective advanced oxidation processes for breaking down such compounds. sci-hub.se

In the degradation of quinoline by O₃/UV, the hydroxyl radical (•OH) was found to be a more significant oxidant than ozone itself. nih.gov The second-order rate constant for the reaction of quinoline with •OH at 15°C was determined to be 7.24 x 10⁹ M⁻¹s⁻¹, significantly higher than the direct reaction with ozone (51.0 M⁻¹s⁻¹). nih.gov This highlights the efficiency of the combined UV/O₃ process, which enhances the generation of these highly reactive radicals. nih.gov While ozonation alone can be effective, the combination with UV light or other catalysts often leads to faster and more complete degradation. researchgate.net For example, in the treatment of Direct Yellow 50, ozonation achieved over 88% color removal in 35 minutes. researchgate.net However, combining ozonation with biological treatments can be more economical for large-scale applications by reducing the high cost associated with ozone-only systems. youtube.com

Fenton and Photo-Fenton Processes for Acid Yellow Dye Degradation

The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes are powerful advanced oxidation techniques for the degradation of recalcitrant dyes like Acid Yellow 3. scielo.br These methods generate hydroxyl radicals, which are strong oxidizing agents capable of breaking down the complex aromatic structure of the dye. ajol.info

The efficiency of the Fenton process is highly dependent on operational parameters. An optimal pH of around 3 is crucial for maximizing the catalytic activity and generation of hydroxyl radicals. ajol.infoijcce.ac.irmdpi.com Studies on Acid Yellow 17, a related dye, showed that the Fenton-like process (using Fe³⁺) achieved 83% degradation in 60 minutes under optimal conditions of pH 3, 0.9 mM H₂O₂, and 0.06 mM Fe³⁺. ajol.info

The photo-Fenton process often exhibits enhanced performance compared to the standard Fenton reaction. The addition of UV light accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of hydroxyl radicals. ijcce.ac.ir In the degradation of a model mixture of azo dyes including Acid Yellow 36, the photo-Fenton reaction achieved complete decolorization in 70 minutes and total mineralization in 180 minutes. rsc.org For Acid Yellow 17, the UV/H₂O₂/Fe²⁺ system resulted in 88% decolorization in just 25 minutes. ijcce.ac.ir The photo-Fenton process can be so effective that it meets industrial discharge limits without requiring subsequent biological treatment, offering potential economic benefits. mdpi.com

Integration of Advanced Oxidation Processes for Enhanced Degradation

To improve the efficiency and cost-effectiveness of dye remediation, various advanced oxidation processes (AOPs) are often integrated or combined with other treatment technologies. mdpi.com Combining AOPs like Fenton or photo-Fenton with biological treatments can create a synergistic effect, where the chemical process breaks down the recalcitrant dye into more biodegradable intermediates, which are then mineralized by microorganisms. mdpi.com

Electrochemical AOPs have also been successfully applied. The simultaneous electrochemical decolorization of a dye mixture including Acid Yellow 3 was achieved using a novel Ti/nanoZnO-MWCNTs anode. researchgate.netsemnan.ac.ir Under optimal conditions, a 27.21% color removal efficiency was reported for Acid Yellow 3 in the mixture. researchgate.net Another integrated approach involves combining electrochemical oxidation with electro-assisted coagulation, which was shown to remove almost 66.9% of the total organic carbon (TOC) from a solution containing an azo dye. nih.gov

Furthermore, the photocatalytic activity of materials can be enhanced through modification. For instance, doping zinc oxide nanoparticles with iron (Fe-ZnO) improved the removal of Acid Yellow-3 to 94.1% from 86% for undoped ZnO. researchgate.netsamipubco.com These integrated systems represent a promising strategy for the complete and sustainable treatment of wastewater containing persistent dyes like Acid Yellow 3. mdpi.com

Bioremediation of Acid Yellow 3

Bioremediation offers an environmentally friendly and potentially cost-effective alternative for treating dye-contaminated effluents. While azo dyes like Acid Yellow 3 are known for their resistance to aerobic biodegradation, certain microorganisms are capable of breaking them down, particularly under specific conditions. sci-hub.se

Research has explored the use of various biological materials for the removal of Acid Yellow 3. Novel adsorbents based on aromatic polypeptide amphiphiles have been designed and tested for their ability to capture dye molecules. One such adsorbent, a first-generation aromatic peptide amphiphile (KEY20), demonstrated 100% adsorption of Acid Yellow 3, outperforming activated charcoal. tandfonline.com Another study mentions the use of KEY polypeptide adsorbents against model compounds including Acid Yellow 3 in simulated biological media, indicating their potential as a decontamination technology. researchgate.net The use of microorganisms in the degradation of azo dyes is an active area of research, with some bacteria capable of cleaving the azo bond (-N=N-), which is the first and crucial step in the decolorization and subsequent breakdown of the dye molecule. sci-hub.se

Microbial Degradation of Acid Yellow Dyes

The biological breakdown of azo dyes like Acid Yellow 3 is a promising and environmentally friendly approach to detoxification. This process relies on the metabolic activity of various microorganisms that can cleave the characteristic azo bond (-N=N-), leading to the decolorization and subsequent degradation of the dye molecule.

Enzymatic Biotransformation Mechanisms (e.g., Laccase, Azoreductase)

The microbial degradation of Acid Yellow 3 is primarily facilitated by specific oxidoreductive enzymes. Laccases and azoreductases are the most prominent enzymes involved in this biotransformation.

Laccase , a multi-copper oxidase, catalyzes the oxidation of phenolic and non-phenolic compounds. nih.gov In the case of azo dyes, laccase can initiate the degradation process, often leading to a significant reduction in color. For instance, a laccase produced by Bacillus sp. strain TR demonstrated a 76.4% decolorization efficiency of an acid yellow dye within 96 hours. researchgate.net The enzymatic action of laccase involves the oxidation of the dye molecule, which can lead to the formation of less complex and potentially less toxic intermediates. nih.govresearchgate.net The efficiency of laccase-mediated degradation can be influenced by factors such as pH and temperature, with optimal conditions varying depending on the microbial source of the enzyme. researchgate.net

Azoreductases are enzymes that specifically target the azo bond for reduction, a key step in the decolorization of azo dyes. nih.govmdpi.com This reductive cleavage typically occurs under anaerobic or microaerophilic conditions and results in the formation of aromatic amines. nih.govnih.gov These enzymes are crucial for the initial breakdown of the dye's chromophore. The activity of azoreductases is often dependent on cofactors like NADH. mdpi.com

Identification of Microbial Degradation Intermediates

During the laccase-mediated degradation of an acid yellow dye by Bacillus sp. strain TR, High-Performance Liquid Chromatography (HPLC) analysis revealed the formation of several new metabolites at different retention times compared to the parent dye, confirming the biotransformation of the original compound. researchgate.net

In a study on the mineralization of the structurally similar sulfonated azo dye Mordant Yellow 3 by a bacterial consortium, the primary degradation products under anaerobic conditions were identified as 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate . nih.gov These aromatic amines were subsequently mineralized by the bacterial culture upon re-aeration. nih.gov This two-step anaerobic-aerobic process highlights a common strategy for the complete degradation of sulfonated azo dyes.

Optimization of Bioremediation Conditions for Acid Yellow Dyes

To enhance the efficiency of microbial degradation of acid yellow dyes, it is essential to optimize various environmental and nutritional parameters. These factors can significantly influence microbial growth and enzymatic activity.

A study on the decolorization of Metanil Yellow, an acidic azo dye, by a mixed microbial culture (FN3) utilized Response Surface Methodology (RSM) to optimize the degradation conditions. The optimal conditions for achieving over 90% decolorization were found to be a dye concentration of 130 mg/L, a gellan gum concentration of 1.478%, 50 immobilized beads, and a bead size of 0.6 cm. mdpi.com Generally, key parameters that are often optimized for the bioremediation of azo dyes include pH, temperature, carbon and nitrogen sources, initial dye concentration, and inoculum size. jmbfs.orgut.ac.ir For many bacteria, the optimal pH for dye decolorization ranges from 6.0 to 10.0. jmbfs.org The optimal temperature for bioremediation by many bacteria is often in the mesophilic range of 35-37°C. jmbfs.org

Immobilization Techniques for Microbial Bioremediation

Immobilizing microbial cells on or within a solid support matrix is a technique that offers several advantages over using free cells for bioremediation. mdpi.comnih.gov These benefits include increased cell density, prevention of cell washout, enhanced stability, and the potential for reuse of the biocatalyst. mdpi.com Common immobilization methods include entrapment, adsorption, and encapsulation. mdpi.comnih.gov

Adsorption-Based Removal of Acid Yellow 3

Adsorption is a widely used physicochemical method for removing dyes from aqueous solutions. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

Adsorbent Materials for Acid Yellow 3 Sequestration (e.g., Chitosan (B1678972), Activated Carbon)

Various materials have been investigated for their potential to adsorb Acid Yellow 3, with chitosan and activated carbon being among the most effective.

Chitosan , a biopolymer derived from fishery waste, has demonstrated significant potential for the removal of acid yellow dyes. researchgate.net Its effectiveness is attributed to the presence of amino groups in its structure, which become protonated in acidic conditions, leading to electrostatic attraction with the anionic dye molecules. researchgate.net The adsorption capacity of chitosan is influenced by several factors, including pH, initial dye concentration, and the physical properties of the chitosan flakes, such as surface area and pore volume. researchgate.net Studies have shown that acidic pH (around 3-4) is generally favorable for the adsorption of acid yellow dyes onto chitosan. researchgate.net

Interactive Data Table: Adsorption of Acid Yellow Dyes on Chitosan

AdsorbentDyeInitial Dye Conc. (mg/L)pHAdsorption Capacity (mg/g)Reference
Chitosan Flakes (Prawns)Acid Yellow 73253- researchgate.net
Chitosan Flakes (Labeo rohita)Acid Yellow 73253- researchgate.net
Chitosan-iso-vanillinDirect Yellow 50403250 semanticscholar.org

Note: Specific adsorption capacity values for Acid Yellow 73 were not explicitly provided in the summary of the source. Direct Yellow 50 is included as a representative acid yellow dye.

Activated Carbon , due to its high surface area and porous structure, is a highly effective adsorbent for a wide range of dyes, including Acid Yellow 3. researchgate.netrsdjournal.org Activated carbon can be produced from various low-cost materials, such as apricot stones and açaí bunches. semanticscholar.orgrsdjournal.org The adsorption capacity of activated carbon for acid yellow dyes is also pH-dependent, with acidic conditions generally favoring removal. rsdjournal.org

Interactive Data Table: Adsorption of Acid Yellow Dyes on Activated Carbon

AdsorbentDyeInitial Dye Conc. (mg/L)pHRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Activated Carbon (from Euterpe oleracea)Acid Yellow 17502.099.9- rsdjournal.orgrsdjournal.org
Activated Carbon (from Euterpe oleracea)Acid Yellow 171502.067.0- rsdjournal.orgrsdjournal.org
Activated Carbon (from Mine Coal)Methylene Blueup to 306.8-7.1-- mdpi.com

Note: Methylene Blue is a different class of dye but is included to show the general effectiveness of this activated carbon. Specific adsorption capacity was not provided in the summary for all entries.

Advanced Analytical and Spectroscopic Research on Acid Yellow 3

Spectroscopic Characterization Techniques for Acid Yellow 3

Spectroscopic techniques are pivotal in the study of "Acid yellow 3," providing valuable insights into its structure, concentration, and interactions with other substances. These methods are extensively utilized in monitoring the progress of degradation reactions and in characterizing materials employed for its removal from aqueous solutions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of Acid Yellow 3 and for monitoring its degradation. The method relies on the principle that the dye molecule absorbs light in the UV and visible regions of the electromagnetic spectrum. The concentration of the dye in a solution is directly proportional to the absorbance at a specific wavelength, a relationship described by the Beer-Lambert law.

Acid Yellow 3, also known as Quinoline (B57606) Yellow S, exhibits a characteristic absorbance peak that allows for its detection and quantification. aatbio.com In degradation studies, the progress of the reaction is monitored by measuring the decrease in the intensity of this characteristic absorption band over time. For instance, in photocatalytic degradation studies of azo dyes, a decrease in the intensity of the characteristic absorption peak indicates the destruction of the chromophoric structure of the dye. researchgate.net

The primary absorption peak for Acid Yellow 3 is crucial for these analyses.

Table 1: UV-Vis Spectroscopic Data for Acid Yellow 3

Compound Name Common Name Absorbance Peak (λmax)
Acid Yellow 3 Quinoline Yellow S 223 nm aatbio.com
Acid Yellow 23 Tartrazine 425 nm researchgate.net

This table presents the maximum absorbance wavelength for Acid Yellow 3 and a related compound for comparative purposes.

Research on the degradation of similar dyes, such as Acid Yellow 23, has shown that the characteristic absorption band at 425 nm, responsible for its color, decreases in intensity upon treatment with a catalyst under UV irradiation, signifying the breakdown of the dye's chromophoric group. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of Acid Yellow 3 and for analyzing its interactions with other materials, such as adsorbents. This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule.

In the context of Acid Yellow 3, FTIR analysis can confirm the presence of key functional groups and can also reveal changes in these groups when the dye interacts with a sorbent material. A study on the adsorption of Acid Yellow onto a cationic hydrogel demonstrated notable shifts in the FTIR spectrum. researchgate.net For example, the disappearance of a peak at 954 cm⁻¹, corresponding to the quaternary nitrogen of the adsorbent, suggested an electrostatic interaction between the dye molecule and the hydrogel. researchgate.net Furthermore, a new peak at 1031 cm⁻¹ was attributed to the N-N stretching of the pyrazole ring of the Acid Yellow dye, confirming its presence on the hydrogel. researchgate.net Shifts in the N-H stretching and C-H stretching bands to higher frequencies were also observed upon dye adsorption. researchgate.net

Table 2: Characteristic FTIR Peaks in the Analysis of Acid Yellow and Adsorbent Interaction

Wavenumber (cm⁻¹) Assignment Observation upon Interaction with Acid Yellow
3433 N-H stretching of acrylamide unit in hydrogel Shifted to 3441 cm⁻¹ researchgate.net
2924 C-H stretching in hydrogel Shifted to 2926 cm⁻¹ researchgate.net
1642 –C=O stretching of the carbonyl group of acrylamide in hydrogel -
1319 –C-N stretching of the tertiary nitrogen in the NVP unit of hydrogel -
1031 N-N stretching of the pyrazole ring of Acid Yellow Appeared after adsorption researchgate.net
954 Quaternary nitrogen of the DAPB unit in hydrogel Disappeared after adsorption researchgate.net

This table summarizes the key FTIR spectral changes observed during the interaction of Acid Yellow with a cationic poly[AAm/NVP/DAPB] hydrogel.

X-ray Diffraction (XRD) is an indispensable technique for characterizing the crystalline structure of catalysts used in the degradation of Acid Yellow 3. XRD provides information about the phase composition, crystal size, and lattice parameters of a material, which are crucial factors in determining its photocatalytic activity.

In studies involving the photocatalytic degradation of acid yellow dyes, XRD is used to confirm the crystalline phase of the catalyst, such as anatase or rutile for Titanium dioxide (TiO₂), or the hexagonal wurtzite structure for Zinc oxide (ZnO). nih.govnih.gov The XRD patterns of TiO₂ photocatalysts, for instance, show well-defined peaks at specific 2θ values that correspond to the anatase phase, which is often more photocatalytically active. researchgate.net The sharpness of the diffraction peaks can also provide an indication of the crystallinity and particle size of the catalyst. thaiscience.info

Table 3: XRD Characterization of Catalysts for Acid Dye Degradation

Catalyst Crystalline Phase Key Diffraction Peaks (2θ) Application
TiO₂ Anatase 25°, 37°, 48° researchgate.net Photocatalytic degradation of dyes
ZnO Hexagonal Wurtzite 31.81°, 34.44°, 36.31°, 47.60° nih.gov Photocatalytic degradation of azo dyes
HA-CuO-TiO₂ Anatase (TiO₂) JCPDS 21-1272 Photocatalytic discoloration of Acid Yellow 36 nih.gov

This table presents XRD data for common catalysts used in the degradation of acid dyes.

For example, in the synthesis of ZnO nanoparticles for the degradation of azo dyes, XRD analysis confirmed the hexagonal wurtzite structure after calcination at temperatures of 400°C and above. nih.gov The diffraction peaks at 31.81°, 34.44°, and 36.31° correspond to the (100), (002), and (101) planes of ZnO, respectively. nih.gov

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology and topography of materials used in the remediation of Acid Yellow 3 from wastewater. SEM provides high-resolution images of the adsorbent's or catalyst's surface, revealing details about its porosity, particle size, and shape, which are critical for its performance.

In remediation studies, SEM is used to compare the surface of an adsorbent before and after the adsorption of Acid Yellow 3. For instance, SEM images of activated carbon derived from pea peels, used for the removal of Acid Yellow 11, showed a porous and hollow surface structure, which is conducive to adsorption. nih.gov Similarly, the surface morphology of bentonite clay, another adsorbent, has been characterized by SEM as having a porous structure with a rough and uneven appearance. researchgate.netsemanticscholar.org

Table 4: Morphological Analysis of Adsorbents for Acid Yellow Removal using SEM

Adsorbent Morphological Characteristics Before Adsorption Morphological Changes After Adsorption
Activated Carbon (from Pea Peels) Porous and hollow carbon pores nih.gov Surface becomes smoother and pores appear to be filled
Bentonite Porous structure, rough and uneven appearance with scattered block structures researchgate.net Smoother surface morphology with a limited number of holes after modification researchgate.net
Activated Ailanthus altissima Sawdust Porous surface Not specified

This table summarizes the surface morphology of various adsorbents as observed by SEM in studies related to the removal of acid yellow dyes.

The SEM analysis of a hydrogel used for Acid Yellow removal also revealed its surface morphology, which plays a role in the adsorption process. researchgate.net These morphological details are crucial for understanding the mechanism of adsorption and for optimizing the synthesis of effective adsorbent materials.

Chromatographic and Mass Spectrometric Approaches for Acid Yellow 3 Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of Acid Yellow 3 and its related compounds. When coupled with mass spectrometry, these methods provide powerful tools for detailed analysis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective analytical technique used to determine the purity of Acid Yellow 3 and to identify and quantify the intermediate products formed during its degradation. In an HPLC system, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of synthetic dyes, reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed. bwise.kr A photodiode array (PDA) detector is often used to monitor the eluent, allowing for the detection of compounds at specific wavelengths. mdpi.com In a study on the biodegradation of an "acid yellow" dye, HPLC analysis was used to confirm the formation of various intermediates, demonstrating the conversion of the parent dye into final products. researchgate.net

Table 5: Typical HPLC Method Parameters for Synthetic Dye Analysis

Parameter Description
Column YMC-Pack ODS-A (250 × 4.6 mm, 5 µm) mdpi.com
Mobile Phase Acetonitrile (A) and 50 mM ammonium acetate in distilled water (B) mdpi.com
Elution Gradient: 0 min, 5% A; 15 min, 45% A; 40-45 min, 45% A; 46 min, 5% A mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection Wavelength 428 nm for yellow dyes like Tartrazine and Metanil yellow mdpi.com
Injection Volume 10 µL mdpi.com

This table outlines a representative HPLC method for the analysis of synthetic dyes, which can be adapted for Acid Yellow 3.

The analysis of degradation products is crucial for understanding the mechanism of dye breakdown. In such studies, the disappearance of the peak corresponding to the parent dye and the appearance of new peaks at different retention times in the chromatogram indicate the formation of intermediate compounds. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Final Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool for identifying the final, smaller organic molecules resulting from the degradation of Acid Yellow 3. In studies investigating the electrochemical oxidation of wastewaters containing a mixture of dyes, including Acid Yellow 3, GC-MS analysis has been employed to characterize the end products after treatment. nih.govdntb.gov.ua

Research has shown that effective degradation processes, such as electrochemical oxidation, break down the complex structure of Acid Yellow 3. The final products identified by GC-MS are generally described as oxidized aromatic compounds. nih.govdntb.gov.ua More complete degradation, often referred to as mineralization, ultimately converts the dye into simple, non-toxic substances like carbon dioxide, water, and inorganic ions. In studies on similar dyes, GC-MS analysis of the treated solution at the end of the process confirmed the absence of toxic organic compounds or residual aromatic amines, indicating the thorough breakdown of the parent dye molecule.

The primary role of GC-MS in this context is to confirm the efficacy of the degradation process by verifying the absence of the original dye and identifying the low molecular weight compounds that remain. This ensures that the treated effluent is safe for discharge and that no hazardous intermediates have been formed and left untreated.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for Intermediate Identification

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is an indispensable technique for elucidating the complex degradation pathways of Acid Yellow 3 by identifying the transient intermediate compounds formed during the process. Unlike GC-MS, which is suited for volatile final products, LC-MS is ideal for separating and identifying the larger, non-volatile, and often polar intermediates present in the aqueous phase during treatment.

In a notable study on the photocatalytic degradation of Quinoline Yellow (a common name for Acid Yellow 3) using an Ag₃PO₄ photocatalyst, Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) was used to track the formation and disappearance of intermediates. mdpi.comresearchgate.net The analysis successfully identified at least eight distinct intermediate degradation products, providing crucial insights into the step-by-step breakdown of the dye molecule. mdpi.comresearchgate.net The attack by oxidizing species, such as hydroxyl radicals, on the dye structure leads to a series of hydroxylated and cleaved molecules before complete mineralization occurs.

The identified intermediates are products of hydroxylation, desulfonation, and cleavage of the quinoline and phthalide rings. The high accuracy of HRMS allows for the confident assignment of molecular formulas to these transient species.

Table 1: Intermediates in the Photocatalytic Degradation of Acid Yellow 3 Identified by UHPLC-HRMS

ProductMeasured Mass (m/z)Calculated Mass (m/z)Mass Error (ppm)Proposed Molecular Formula
P1369.0308369.03050.81C₁₈H₁₂NO₆S
P2385.0257385.02540.78C₁₈H₁₂NO₇S
P3401.0202401.0203-0.25C₁₈H₁₂NO₈S
P4240.0608240.06041.67C₁₃H₁₀NO₃
P5224.0654224.0659-2.23C₁₃H₁₀NO₂
P6212.0654212.0659-2.36C₁₂H₁₀NO₂
P7180.0401180.04010C₉H₆NO₂
P8164.0451164.0452-0.61C₉H₆NO

Electrochemical Methods for Acid Yellow Dye Determination

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the quantitative determination of Acid Yellow 3 (Quinoline Yellow). These methods are typically based on monitoring the oxidation or reduction of the dye molecule at the surface of a specially designed electrode. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. nih.govresearchgate.netnih.gov

The performance of these sensors is highly dependent on the electrode material. While standard electrodes can be used, significant improvements in sensitivity and selectivity have been achieved using chemically modified electrodes. For instance, a novel sensor for Quinoline Yellow was developed using a renewable amalgam film electrode (Hg(Ag)FE). researchgate.netnih.gov This electrode demonstrated high sensitivity, achieving a very low limit of detection. nih.gov

Another approach involves modifying a glassy carbon electrode with nanocomposites, such as poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide (PDDA-RGO). nih.gov Such modifications enhance the electrocatalytic activity towards the dye, leading to a stronger signal and a lower detection limit. nih.gov These electrochemical sensors have been successfully applied to determine the concentration of Acid Yellow 3 in real-world samples like soft drinks. nih.gov

The choice of experimental conditions, particularly the pH of the supporting electrolyte, is crucial for optimizing the electrochemical response. For the Hg(Ag)FE sensor, irreversible reduction peaks for Quinoline Yellow were recorded in 0.05 mol L⁻¹ HCl at a potential of approximately -630 mV. researchgate.netnih.gov

Table 2: Performance of Various Electrochemical Sensors for Quinoline Yellow (Acid Yellow 3) Determination

ElectrodeTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)
Renewable Amalgam Film Electrode (Hg(Ag)FE)DPVUp to 0.1050.00048
PDDA-RGO Modified Glassy Carbon ElectrodeDPV0.01 - 100.002
MWCNT/AuNP/CTSNP Modified Screen-Printed ElectrodeLSV0.0004 - 1.00.00375

DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, PDDA-RGO: Poly(diallyldimethylammonium chloride)-Reduced Graphene Oxide, MWCNT: Multi-Walled Carbon Nanotubes, AuNP: Gold Nanoparticles, CTSNP: Chitosan (B1678972) Nanoparticles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.